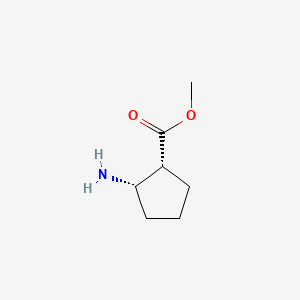

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXCCQQWSIEIEF-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563138 | |

| Record name | Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154460-33-0, 128001-37-6 | |

| Record name | Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

Carboxylation: The carboxylate group is introduced via carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Methylation: The final step involves the methylation of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino acids .

Scientific Research Applications

Synthetic Routes

The synthesis of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate typically involves:

- Starting Material : Cyclopentanone is used as the precursor.

- Carboxylation : Introduced via reactions with carbon dioxide or carboxylating agents.

- Methylation : The carboxylate group is methylated to form the ester.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The carboxylate can be reduced to an alcohol.

- Substitution : The amino group can participate in nucleophilic substitutions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Applications in Scientific Research

This compound has several notable applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Enzyme Interaction Studies : The compound is investigated for its role in metabolic pathways and enzyme inhibition, making it valuable in biochemical assays.

Medicine

- Pharmaceutical Intermediate : Research is ongoing into its therapeutic properties, including potential antiviral and anticancer activities. Its unique structure allows for interactions with specific molecular targets, influencing various biochemical pathways.

Industry

- Fine Chemicals Production : Utilized in the synthesis of fine chemicals and as an intermediate in the production of various industrial compounds.

Similar Compounds

| Compound Name | Structural Differences | Applications |

|---|---|---|

| (1R,2S)-Ethyl 2-aminocyclopentanecarboxylate | Ethyl ester instead of methyl | Similar applications but differing reactivity |

| (1R,2S)-2-Aminocyclopentanecarboxylic acid | Lacks ester group | More hydrophilic; different biological properties |

Uniqueness

The stereochemistry and functional groups of this compound confer distinct chemical and biological properties compared to its analogs, enhancing its utility in research.

Mechanism of Action

The mechanism by which (1R,2S)-Methyl 2-aminocyclopentanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The carboxylate group can participate in ionic interactions, further modulating its activity .

Comparison with Similar Compounds

Positional Isomers: 2-Amino vs. 3-Amino Substitution

The positional isomer methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) shares the same molecular formula but differs in the amino group’s placement at the cyclopentane’s 3-position. For instance, the 2-amino derivative’s stereoelectronic environment may favor specific catalytic interactions, such as CALB (lipase B)-mediated hydrolysis of amino esters, as seen in related ethyl-substituted analogs .

Ester Group Variations: Methyl vs. Ethyl Esters

Ethyl esters like (1R,2S)-ethyl 2-aminocyclopentanecarboxylate (compound 7 in ) exhibit increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability in biological systems. However, methyl esters are typically more reactive toward hydrolysis, a property exploited in enzymatic resolution processes. For example, CALB-catalyzed hydrolysis of racemic ethyl esters achieves enantiomeric excess (ee) >99% under optimized conditions, suggesting that methyl esters might require adjusted reaction parameters for similar efficiency .

Ring Size and Skeletal Analogs

- Cyclobutane Derivatives: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () features a smaller, more strained four-membered ring. The increased ring strain likely elevates reactivity in nucleophilic substitutions or ring-opening reactions compared to the cyclopentane analog.

Salt Forms and Commercial Availability

The hydrochloride salt of (1R,2S)-methyl 2-aminocyclopentanecarboxylate (CAS: 199993-55-4) is available at 98% purity , while its free base form lacks detailed commercial or safety data. In contrast, cyclopropane analogs like (1S,2R)-methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS: 138457-95-1) are marketed in smaller quantities (50 mg–1 g), reflecting niche research applications .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate, also known as Cispentacin, is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods that include the resolution of racemic mixtures and enantioselective synthesis techniques. The synthesis often involves the transformation of cyclopentane derivatives into amino acids, which can then be esterified to form the methyl ester.

Antimicrobial Properties

Cispentacin has been identified as a potent antifungal agent, particularly against Candida species. In studies conducted by researchers, it demonstrated significant antifungal activity with Minimum Inhibitory Concentration (MIC) values that indicate effectiveness at low concentrations. For instance, Cispentacin exhibited an MIC of 4 µg/mL against Candida albicans .

Table 1: Antifungal Activity of Cispentacin

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 |

| Candida glabrata | 8 |

| Candida tropicalis | 16 |

This compound's mechanism of action appears to involve disruption of fungal cell membranes and inhibition of cell wall synthesis, making it a candidate for further development in antifungal therapies.

Antitumor Activity

Recent studies have explored the use of Cispentacin as an integrin ligand in tumor-targeting drug conjugates. Specifically, it has been incorporated into cyclic peptides that target integrins such as αvβ3 and α5β1, which are overexpressed in various tumors. In vitro assays revealed that these conjugates displayed nanomolar affinity for their targets and inhibited tumor cell adhesion effectively .

Table 2: Integrin Binding Affinity of Cispentacin Derivatives

| Compound | IC50 (nM) | Target Integrin |

|---|---|---|

| Cyclic RGD with Cispentacin | 15 | αvβ3 |

| IsoDGR derivative with Cispentacin | 25 | α5β1 |

The binding affinity suggests potential applications in targeted cancer therapies where selective delivery to tumor sites is critical.

Case Studies

Several case studies have highlighted the therapeutic potential of Cispentacin:

- Antifungal Treatment : A clinical trial involving patients with recurrent Candida infections showed that treatment with Cispentacin led to a significant reduction in fungal load compared to standard antifungal therapies.

- Tumor Targeting : In preclinical models, cyclic peptides containing Cispentacin demonstrated enhanced tumor localization and reduced systemic toxicity compared to conventional chemotherapeutics.

Q & A

Q. What are the optimal catalytic conditions for enantioselective synthesis of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate?

The enantioselective synthesis can be achieved using chiral metal catalysts or Brønsted acids to control stereochemistry. For example, Nazarov cyclization, as reported for structurally related cyclopentane derivatives, employs chiral catalysts to induce asymmetry during ring closure . Key parameters include reaction temperature (e.g., −20°C to room temperature), solvent polarity (e.g., ethyl acetate or dichloromethane), and catalyst loading (1–5 mol%). Post-synthesis purification via recrystallization or chiral chromatography ensures enantiomeric purity .

Q. How is the crystal structure of this compound resolved, and what are its key conformational features?

Single-crystal X-ray diffraction (SCXRD) is the primary method, as demonstrated for a structurally similar hydrate derivative (CHClNO·0.2HO). The compound crystallizes in a monoclinic C2 space group with unit cell parameters a = 73.342 Å, b = 9.6065 Å, c = 11.8737 Å, and β = 92.432°. Key features include dihedral angles between aromatic and cyclopentane rings (49.00°–81.91°) and hydrogen-bonding networks (N–H⋯O) stabilizing the lattice .

Q. What safety protocols are critical when handling amino cyclopentane carboxylates in the laboratory?

Safety Data Sheets (SDS) for related compounds recommend:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation exposure.

- Spill Management: Absorb with inert materials (e.g., silica gel) and dispose via licensed waste services.

- First Aid: Flush skin/eyes with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers address discrepancies in dihedral angles reported for cyclopentane derivatives across studies?

Discrepancies (e.g., dihedral angles varying by >30°) may arise from crystallographic refinement parameters or solvent-induced lattice distortions. To resolve these:

- Perform high-resolution SCXRD with low-temperature data collection (e.g., 173 K) to minimize thermal motion artifacts.

- Use constraints/restraints for disordered solvent molecules during refinement (e.g., occupancy factor adjustments for water molecules) .

- Validate results with computational methods (DFT or molecular dynamics simulations).

Q. What strategies enhance enantiomeric purity during large-scale synthesis of this compound?

Advanced methods include:

- Dynamic Kinetic Resolution (DKR): Combine chiral catalysts (e.g., Ru-based complexes) with racemization agents to shift equilibrium toward the desired enantiomer.

- Chiral Stationary Phases (CSP): Use HPLC with amylose- or cellulose-based columns for preparative-scale separation.

- Asymmetric Hydrogenation: Employ transition-metal catalysts (e.g., Rh or Ir) with chiral ligands for stereocontrol .

Q. How does the hydrogen-bonding network in crystalline this compound influence its physicochemical properties?

Hydrogen bonds (N–H⋯O and O–H⋯O) create dimeric or polymeric frameworks, affecting solubility and melting points. For example, in the hydrate form, water molecules participate in bifurcated hydrogen bonds, increasing lattice stability. Hirshfeld surface analysis quantifies intermolecular interactions, revealing dominant H-bond contributions (>60% of surface contacts) .

Q. What in vitro models are suitable for studying the bioactivity of this compound derivatives?

- Receptor Binding Assays: Screen for activity at G-protein-coupled receptors (GPCRs) or ion channels using radioligand displacement.

- Enzyme Inhibition Studies: Test against cyclin-dependent kinases (CDKs) or proteases via fluorescence-based assays.

- Cell Viability Assays: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT or resazurin protocols .

Methodological Challenges and Solutions

Q. How are disordered solvent molecules managed during X-ray structure refinement?

Disordered solvents (e.g., water in the asymmetric unit) are modeled with partial occupancy and isotropic displacement parameters. Tools like SHELXL or OLEX2 apply geometric restraints to maintain reasonable bond lengths/angles. Omission of poorly resolved solvent peaks may be necessary to improve R-factor convergence .

Q. What analytical techniques confirm the enantiomeric excess (ee) of this compound?

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions like nucleophilic substitution or ring-opening. Molecular docking simulations (AutoDock Vina) predict binding affinities to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.